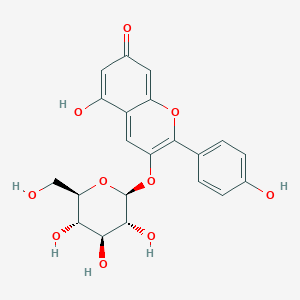

pelargonidin-3-O-beta-D-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pelargonidin 3-O-beta-D-glucoside betaine is an organic betaine obtained by deprotonation of the hydroxy group at the 5 position of pelargonidin 3-O-beta-D-glucoside. It is the major microspecies at pH 7.3. It is a conjugate base of a pelargonidin 3-O-beta-D-glucoside.

科学的研究の応用

Health Benefits and Pharmacological Applications

Pelargonidin-3-O-beta-D-glucoside exhibits a range of health-promoting properties, including antioxidant, anti-inflammatory, and anti-diabetic effects.

Antioxidant Properties

This compound is recognized for its potent antioxidant capabilities. It protects cells from oxidative stress by scavenging free radicals and reducing the impact of reactive oxygen species (ROS). This property is crucial for preventing chronic diseases such as cardiovascular diseases and cancer.

Case Study:

A study demonstrated that this compound effectively inhibited oxidative damage in human hepatocytes induced by palmitic acid. The use of pectin-chitosan coated nanoliposomes significantly enhanced its protective effects against ROS generation, mitochondrial dysfunction, and glutathione depletion .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to modulate cytokine production, particularly increasing interleukin-10 levels while having minimal effects on pro-inflammatory cytokines.

Data Table 1: Cytokine Production Modulation

| Compound | IL-10 Production | TNF-α Production | IL-6 Production | IL-1β Production |

|---|---|---|---|---|

| This compound | Increased (P < .01) | No significant effect | No significant effect | No significant effect |

| Phloroglucinaldehyde | Increased (P < .001) | No significant effect | No significant effect | No significant effect |

This table illustrates the selective modulation of cytokine production by this compound in whole blood cultures .

Anti-diabetic Potential

This compound has been implicated in the regulation of glucose metabolism. Molecular docking studies suggest that it interacts with proteins involved in glucose homeostasis, potentially influencing insulin sensitivity and glucose uptake.

Case Study:

In a molecular docking study, pelargonidin showed significant binding affinities with key proteins such as C1QL3 and CYBB, indicating its potential role in modulating glucose metabolism pathways .

Nutraceutical Applications

Given its health benefits, this compound is increasingly used in functional foods and dietary supplements aimed at promoting health and preventing diseases.

Food Industry Usage

This compound serves as a natural colorant due to its vibrant hue derived from fruits like strawberries and raspberries. Its antioxidant properties also make it a valuable ingredient in food preservation.

Data Table 2: Sources of this compound

| Source | Concentration (mg/100g) |

|---|---|

| Strawberries | 40 |

| Raspberries | 30 |

| Red cabbage | 25 |

This table highlights the concentration of this compound found in various natural sources .

Future Research Directions

While current studies have established a foundation for the applications of this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

In Vivo Studies

Future investigations should focus on in vivo studies to validate the findings from molecular docking and cell culture studies. These could include clinical trials assessing the efficacy of this compound in improving metabolic health and reducing inflammation.

Bioavailability Studies

Understanding the bioavailability of this compound is crucial for optimizing its use in nutraceutical formulations. Research should aim to explore how different delivery systems can enhance absorption and efficacy.

特性

分子式 |

C21H20O10 |

|---|---|

分子量 |

432.4 g/mol |

IUPAC名 |

5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one |

InChI |

InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-23,25-28H,8H2/t16-,17-,18+,19-,21-/m1/s1 |

InChIキー |

LOPAXYRUFHKGFO-GQUPQBGVSA-N |

異性体SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。